Methyl 1-methyl-2-naphthoate
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Overview
Description
Methyl 1-methyl-2-naphthoate is an organic compound belonging to the class of aromatic esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group attached to the first carbon and a methoxycarbonyl group attached to the second carbon of the naphthalene ring
Mechanism of Action
Target of Action
Many organic aromatic esters, like “Methyl 1-methyl-2-naphthoate”, interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The interaction between an organic aromatic ester and its target usually involves the formation of non-covalent bonds, such as hydrogen bonds or van der Waals forces. This can lead to changes in the conformation or activity of the target protein, enzyme, or receptor .
Biochemical Pathways
The impact on biochemical pathways would depend on the specific targets of the compound. For example, some organic aromatic esters have been found to inhibit inflammatory responses by suppressing certain signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic aromatic esters like “this compound” would depend on factors such as its size, polarity, and stability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and finally excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme involved in an inflammatory response, the result might be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of organic aromatic esters. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-naphthoate can be synthesized through the esterification of 1-methyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed:
Oxidation: 1-methyl-2-naphthoic acid.
Reduction: 1-methyl-2-naphthylmethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 1-methyl-2-naphthoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 1-methoxy-2-naphthoate
- Methyl 1-hydroxy-2-naphthoate
- Methyl 2-methoxy-1-naphthoate
Comparison: Methyl 1-methyl-2-naphthoate is unique due to the specific positioning of the methyl and ester groups on the naphthalene ring, which influences its reactivity and applications. Compared to methyl 1-methoxy-2-naphthoate, it lacks the methoxy group, which can affect its chemical behavior and potential uses. Methyl 1-hydroxy-2-naphthoate, with a hydroxyl group, may exhibit different solubility and reactivity profiles. Methyl 2-methoxy-1-naphthoate, with the ester group on a different position, will have distinct chemical properties and applications.
Properties
IUPAC Name |
methyl 1-methylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOLHYGLMOBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-17-2 |
Source
|
Record name | methyl 1-methylnaphthalene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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